1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

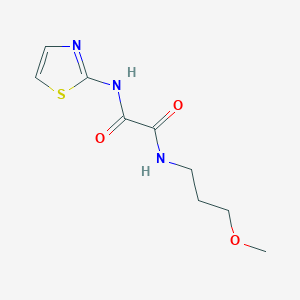

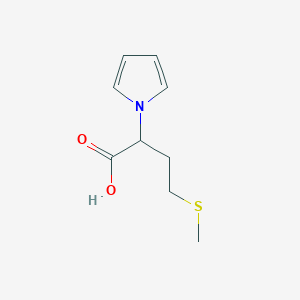

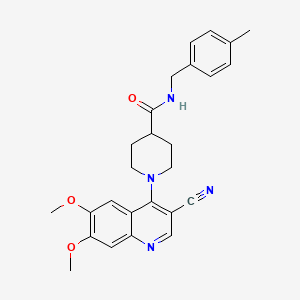

“1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound with the linear formula C15H12F2N2O2 . It has a molecular weight of 290.272 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 290.272 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the resources.

Aplicaciones Científicas De Investigación

Experimental and Theoretical Study of Chemical Imidization

Koton et al. (1984) investigated the kinetics of transformation of polyamic acid into copolymers containing imide and isoimide rings, a process related to the chemical structure and behavior of 1-benzyl-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. The study combined experimental results and quantum chemical calculations, providing insights into the preferred formation of either imide or isoimide rings in different reaction media (Koton et al., 1984).

Synthesis and SAR of Human CB1 Inverse Agonists

Meurer et al. (2005) detailed the synthesis and biological activities of compounds structurally similar to this compound. This study explored the structure-activity relationships of these compounds, highlighting their potential as human CB1 inverse agonists (Meurer et al., 2005).

Novel Thermally Cross-Linked Polyimide Membranes

Xu and Wang (2015) synthesized novel carboxyl-containing polyimides using chemical and thermal imidization methods. These polyimides have applications in pervaporation membranes for ethanol dehydration, a field relevant to the chemical properties of this compound (Xu & Wang, 2015).

Hyperbranched Polyimides for Gas Separation Applications

Fang, Kita, and Okamoto (2000) developed aromatic hyperbranched polyimides for gas separation applications. Their research provides valuable information on the synthesis and properties of polyimides, which relate to the structural characteristics of this compound (Fang et al., 2000).

Metal-Assisted Electrocyclic Reaction in a CN–NC–CN System

Pal et al. (2000) investigated the electrocyclic rearrangement in a reaction system that shares similarities with the structural framework of this compound. The study provides insights into the behavior of such chemical structures under metal-assisted reactions (Pal et al., 2000).

Design and Antimicrobial Activity of Novel Dihydropyridine Derivatives

Devarasetty et al. (2019) synthesized and characterized a series of novel dihydropyridine derivatives, examining their antimicrobial activity. This research highlights the potential of dihydropyridine structures, closely related to this compound, in antimicrobial applications (Devarasetty et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

1-benzyl-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-16-9-8-14(11-17(16)21)22-18(24)15-7-4-10-23(19(15)25)12-13-5-2-1-3-6-13/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSYJRBZABQRDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2424289.png)

![3,3-dimethyl-1-(3-{[1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-1H-1,2,3-triazol-4-yl]carbonyl}phenyl)-2-azetanone](/img/structure/B2424293.png)

![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2424295.png)

![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2424299.png)